molecular formula C19H36O2 B146793 Methyl oleate CAS No. 139152-82-2

Methyl oleate

Cat. No. B146793
M. Wt: 296.5 g/mol
InChI Key: QYDYPVFESGNLHU-KHPPLWFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl oleate is a fatty acid methyl ester that is derived from oleic acid, which is a monounsaturated omega-9 fatty acid. It is commonly found in vegetable oils such as sunflower oil, olive oil, and canola oil. Methyl oleate has several industrial applications, including its use as a solvent, lubricant, and surfactant. In recent years, there has been an increased interest in the potential biomedical applications of methyl oleate due to its unique chemical properties.

Scientific Research Applications

  • Catalyzed Transformation to Keto and Diketo Derivatives : Methyl oleate can be transformed into long-chain keto and diketo derivatives through a catalytic system using bismuth(III) trifluoromethanesulfonate (Doll, Bantchev, & Murray, 2013). This process involves a ring-opening reaction of epoxidized methyl oleate and can be applied in lubricants and materials like paint and linoleum.

  • Sustainable Production using Candida rugosa Lipase : An environmentally friendly process for producing methyl oleate involves using Candida rugosa lipase immobilized on multi-walled carbon nanotubes (Che Marzuki et al., 2015). This method offers a significant improvement in production efficiency over traditional chemical synthesis.

  • Reactivity in Compression Ignition Combustion : Methyl oleate's reactivity controlled compression ignition (RCCI) has been studied, showing reduced exhaust emissions compared to conventional diesel combustion (Soloiu et al., 2018). This makes it a potential surrogate for biodiesel in engine operations.

  • Epoxidation and Ring-Opening Catalysis : A green method for chemo-enzymatic epoxidation of methyl oleate has been developed, leading to epoxidized methyl oleate and polyols through a ring-opening reaction (Lv et al., 2018). These products have applications in plastics and polyurethane industries.

  • Oxidation in Jet-Stirred Reactors : The oxidation of methyl oleate in jet-stirred reactors has been explored, revealing the formation of various oxygen-containing species at different temperatures (Bax et al., 2010). This study aids in understanding the combustion processes of biodiesel.

  • Ruthenium-Catalysed Epoxidation : Ruthenium-catalyzed epoxidation of methyl oleate has been optimized, yielding epoxidized methyl oleate under mild conditions (Behr, Tenhumberg, & Wintzer, 2012). This has practical applications in producing epoxidized fatty acids.

  • Combustion and Emission Characteristics : Methyl oleate's addition to diesel has been shown to significantly suppress soot formation during combustion (Zhu et al., 2015). This indicates its potential for reducing environmental impact in fuel applications.

  • Synthesis of Cyclic Carbonates : Methyl oleate has been used in the formation of cyclic carbonates, where synergistic rate acceleration was observed using ammonium halide and polyoxometalate catalysts (Langanke, Greiner, & Leitner, 2013). This has implications for sustainable chemistry applications.

  • Impact on Engine Oil Quality : The roles of methyl oleate in affecting engine oil quality and the performance of sulfonate detergent additives have been studied (Chen et al., 2019). This research is crucial for understanding biodiesel's impact on engine maintenance.

  • Hydrodeoxygenation of Methyl Oleate : Hydrodeoxygenation of methyl oleate into diesel-range hydrocarbons using a NiMo/γ-Al2O3 catalyst has been explored (Coumans & Hensen, 2017). This provides insights into renewable fuel production.

  • Combustion with n-Heptanol Mixtures : The combustion and emission characteristics of diesel engines using n-heptanol-methyl oleate mixtures were examined (El-Seesy, He, & Kosaka, 2021). This highlights the potential for alternative fuel blends.

  • Glycerolysis for Monoglyceride Synthesis : The synthesis of monoglycerides by glycerolysis of methyl oleate using acid–base solid catalysts offers an alternative to current commercial technologies (Ferretti et al., 2010).

  • Catalyzed Synthesis Optimization : Modelling and optimization of Candida rugosa catalyzed synthesis of methyl oleate using response surface methodology have been studied (Che Marzuki et al., 2015).

  • Olefin Metathesis for Terminal Alkenes : Olefin metathesis has been used to convert oleochemicals into value-added products like methyl 9-decenoate (Nickel et al., 2012).

  • Spray Characteristics of Fatty Acid Esters : Experimental and numerical investigations have been conducted on the spray characteristics of methyl oleate (Lanjekar & Deshmukh, 2018).

  • Catalyst Recycling in Hydroaminomethylation : Catalyst recycling in the hydroaminomethylation of methyl oleate for the production of branched polyamide monomers has been developed (Vorholt et al., 2017).

  • Synthesis Methods and Kinetics : Various synthesis methods and kinetics for synthesizing methyl oleate using different catalysts have been reviewed (Zhang & You, 2014).

  • Injection Characteristics in Diesel Engines : Injection characteristics of fatty acid esters, including methyl oleate, have been investigated in diesel engines (Han et al., 2014).

  • Synthesis Technology : Research on the epoxidation of methyl oleate and the use of phosphotungstate catalysts has been conducted (Jin-yuan, 2011).

  • Catalysts for Epoxidation Reaction : Different niobium-based catalysts have been used for the epoxidation of methyl oleate (Turco et al., 2017).

properties

IUPAC Name

methyl (Z)-octadec-9-enoate
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InChI

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h10-11H,3-9,12-18H2,1-2H3/b11-10-
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InChI Key

QYDYPVFESGNLHU-KHPPLWFESA-N
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Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC
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Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC
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Molecular Formula

C19H36O2
Record name OLEIC ACID METHYL ESTER
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DSSTOX Substance ID

DTXSID5025811
Record name Methyl (9Z)-octadec-9-enoate
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Molecular Weight

296.5 g/mol
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Physical Description

Oleic acid methyl ester is a clear to amber liquid. Insoluble in water. (NTP, 1992), Liquid, Clear colorless to amber liquid; [Hawley] Colorless or pale yellow liquid; [MSDSonline]
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Boiling Point

425.3 °F at 20 mmHg (NTP, 1992), 218.5 °C @ 20 mm Hg, Boiling point - 217 °C at 16 torr (decomposes)
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Solubility

Insoluble (NTP, 1992), Insol in water; miscible with ethyl alcohol, ether; sol in chloroform
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Density

0.8739 (NTP, 1992) - Less dense than water; will float, 0.8739 @ 20 °C
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Vapor Pressure

0.00000629 [mmHg], 6.29X10-6 at 25 °C
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Product Name

Methyl oleate

Color/Form

Colorless to amber clear liquid

CAS RN

112-62-9, 61788-34-9
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Melting Point

-3.8 °F (NTP, 1992), -19.9 °C
Record name OLEIC ACID METHYL ESTER
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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